(-)-Isoledene
Description
Historical Context of Sesquiterpenoid Research
Sesquiterpenoids belong to the vast and diverse class of terpenes, which are major constituents of essential oils and have been utilized for centuries in traditional medicines and fragrances. researchgate.net The systematic study of these natural products began with the formulation of the "isoprene rule," which posited that terpene structures could be conceptually dissected into isoprene (B109036) (C₅H₈) units. ksu.edu.sa Sesquiterpenoids, containing 15 carbon atoms, are derived biosynthetically from farnesyl pyrophosphate (FPP). mdpi.com
The mid-20th century saw significant advances in isolation and structure elucidation techniques, such as chromatography and spectroscopy, which enabled chemists to unravel the complex and varied carbon skeletons of sesquiterpenoids. These skeletons can be acyclic, monocyclic, bicyclic, or tricyclic. mdpi.com Research into the Meliaceae family, for instance, began in 1968 and has since led to the identification of hundreds of sesquiterpenoids, highlighting the rich structural diversity within this class. mdpi.com This foundational work created the framework for understanding the chemistry of specific sesquiterpenoids like (-)-Isoledene.
Significance of this compound within Natural Product Chemistry
This compound holds significance in natural product chemistry due to its unique tricyclic aromadendrane-type skeleton, its role as a biosynthetic intermediate, and its potential biological activities.
Natural Occurrence and Biosynthesis: this compound is found as a component in the essential oils of various plants. chemicalbook.com Its natural occurrence has been reported in organisms such as Bazzania trilobata, Thymus broussonetii, Mesua ferrea, and Urtica dioica L. nih.govmedchemexpress.comchemicalbook.com The biosynthesis of this compound has been a subject of investigation, with studies identifying specific enzymes responsible for its formation. For example, a dedicated Isoledene (B1206527) Synthase (ILS) has been characterized from endophytic fungi, which converts the universal precursor FPP into the isoledene skeleton. nih.gov
| Organism | Source |
|---|---|
| Mesua ferrea (Ceylon ironwood) | medchemexpress.comresearchgate.net |
| Urtica dioica L. (Stinging Nettle) | chemicalbook.com |
| Zingiber officinale (Ginger) | chemicalbook.com |
| Bazzania trilobata (a liverwort) | nih.gov |
| Thymus broussonetii (a species of thyme) | nih.gov |
| Ageratum houstonianum | |
| Eucalyptus camaldulensis |
Role in Chemical Synthesis: Beyond its natural occurrence, this compound serves as a valuable intermediate in the synthesis of other complex natural products. medchemexpress.com Its structure, featuring a cyclopropane (B1198618) ring fused to a seven-membered ring, provides a unique template for synthetic transformations. For instance, isoledene has been utilized as a starting material for the synthesis of compounds with the guaiane (B1240927) skeleton through rearrangement reactions of its epoxide. wur.nl
Biological and Pharmacological Research: Initial research has indicated that this compound possesses several biological activities. It has been reported to have anti-inflammatory and antibacterial properties. medchemexpress.com More detailed mechanistic studies have explored its apoptosis-inducing effects in human colon cancer cells (HCT 116). researchgate.net This research suggests that an isoledene-rich fraction can trigger mitochondrial-mediated apoptosis, highlighting its potential as a lead compound in oncology research. researchgate.net
Scope and Research Objectives for Academic Inquiry
Academic research on this compound is guided by clear objectives aimed at fully characterizing its chemical, biological, and synthetic potential. mwediting.comdiscoverphds.com These objectives provide a structured approach to investigation, ensuring that research is focused, feasible, and relevant. mwediting.comopen.edu
The primary research objectives for this compound can be categorized as follows:
Isolation, Characterization, and Quantification:
To develop efficient methods for the isolation and purification of this compound from its natural sources.
To fully characterize its stereochemistry and physicochemical properties using advanced spectroscopic and analytical techniques.
To establish and validate analytical methods, such as gas chromatography-mass spectrometry (GC-MS), for the precise quantification of this compound in complex mixtures like essential oils. chemicalbook.com
Biosynthetic Pathway Elucidation:
To identify and characterize the full set of genes and enzymes, such as terpene synthases (TPSs), involved in the biosynthesis of this compound in various organisms. nih.gov
To investigate the regulatory mechanisms that control the production of this compound in plants and microorganisms.
Synthetic Applications and Methodology:
To explore and develop novel total synthesis routes to this compound and its stereoisomers.
To utilize this compound as a chiral starting material or key intermediate for the stereoselective synthesis of other structurally complex and biologically active sesquiterpenoids. wur.nl
Evaluation of Biological Activity:
To conduct comprehensive in vitro and in vivo studies to validate and understand the mechanisms behind its reported antibacterial, anti-inflammatory, and anti-repellent activities. medchemexpress.comchemicalbook.com
To perform detailed investigations into its anticancer potential, focusing on the molecular pathways involved in its apoptosis-inducing effects in various cancer cell lines. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1aR,4R,7R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,5,6,7,7b-octahydrocyclopropa[e]azulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9-10,12,14H,5-8H2,1-4H3/t9-,10-,12-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQDPKOFUKFKFD-BGOOENEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C2(C)C)C3=C1CCC3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)C3=C1CC[C@H]3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572716 | |
| Record name | (1aR,4R,7R,7bS)-1,1,4,7-Tetramethyl-1a,2,3,4,5,6,7,7b-octahydro-1H-cyclopropa[e]azulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95910-36-4 | |
| Record name | (1aR,4R,7R,7bS)-1,1,4,7-Tetramethyl-1a,2,3,4,5,6,7,7b-octahydro-1H-cyclopropa[e]azulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation and Occurrence in Biological Systems
Methodologies for Extraction and Isolation from Natural Sources
The extraction and isolation of (-)-Isoledene from its natural sources are primarily centered around the separation of essential oils from plant matrices. Various established and advanced techniques are employed to achieve this, each with its own set of advantages and applications.
Hydrodistillation Techniques for Essential Oils
Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials. nih.govnih.gov This technique involves the co-distillation of plant material with water. The heat from the steam causes the plant's aromatic compounds, including this compound, to vaporize. The resulting mixture of steam and volatile compounds is then condensed, and the essential oil, being immiscible with water, is separated.
A common apparatus used for this process is the Clevenger-type apparatus. mdpi.comresearchgate.net Studies on various plants, such as Cipadessa baccifera and Zanthoxylum mantaro, have successfully employed hydrodistillation to extract essential oils containing this compound. mdpi.comijpsr.comresearchgate.net For instance, the essential oil from the leaves of Cipadessa baccifera was obtained with a yield of 1.1% (v/w) based on the dry weight of the plant material through hydrodistillation. ijpsr.comresearchgate.net Similarly, the essential oil from the leaves of Zanthoxylum mantaro was isolated using a Clevenger-type apparatus. mdpi.com
Solvent Extraction Methods
Solvent extraction is another prevalent method for isolating chemical constituents from plant materials. samipubco.com This technique involves the use of a solvent to dissolve the target compounds from the plant matrix. The choice of solvent is crucial and is typically based on the polarity of the desired compounds. For the extraction of this compound, which is a relatively non-polar sesquiterpene, solvents like hexane (B92381) are often utilized. samipubco.com
The process generally involves macerating the plant material in the chosen solvent, followed by filtration and concentration of the extract. For example, a study on Polyalthia rumphii leaves used a hot extraction method with hexane to isolate non-polar compounds, which included this compound. samipubco.com
Advanced Isolation Strategies from Complex Biological Matrices
Modern analytical and preparative techniques are often required to isolate and purify this compound from the complex mixtures of essential oils or crude extracts. Gas chromatography coupled to mass spectrometry (GC-MS) is a powerful analytical tool used for the identification and quantification of volatile compounds like this compound in essential oils. ijpsr.comresearchgate.netchemicalbook.inscientificlabs.ie This technique separates the components of the essential oil based on their volatility and mass-to-charge ratio, allowing for precise identification.
For preparative isolation, techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed. These methods separate compounds based on their differential adsorption to a stationary phase, enabling the purification of this compound from other components of the extract.
Distribution and Presence in Various Biological Sources
This compound has been identified as a component in the essential oils of a diverse range of plants. Its occurrence is particularly noted in several aromatic species.
Plant Kingdom Occurrences
The presence of this compound has been documented in various plant families, highlighting its widespread distribution in the plant kingdom.
Aromatic Plants
Aromatic plants are a significant source of this compound, where it contributes to the characteristic scent and biological properties of their essential oils.
Lantana camara : The essential oil extracted from the leaves of Lantana camara has been found to contain a notable amount of this compound. One study reported that the major phytochemicals in the leaf essential oil were caryophyllene (B1175711) (69.96%), isoledene (B1206527) (12%), and α-copaene (4.11%). banrepcultural.orgresearchgate.net Another review also identified this compound as one of the compounds with high insecticidal activity in L. camara. nih.govmdpi.com
Cipadessa baccifera : The essential oil from the leaves of Cipadessa baccifera is another rich source of this compound. A study analyzing its chemical composition through GC-MS identified sesquiterpenes as the major group of compounds, with this compound being a significant component at 9.12%. ijpsr.comresearchgate.net
Zanthoxylum mantaro : In the essential oil extracted from the leaves of Zanthoxylum mantaro, this compound was identified as a minor constituent, with a relative abundance of 0.60%. mdpi.com
Elsholtzia species : Various species of the genus Elsholtzia have been shown to contain this compound. In a comparative analysis of three Elsholtzia species, this compound was detected in Elsholtzia capituligera. tsijournals.com Another study on Elsholtzia communis found this compound to be a major constituent of the leaf essential oil, at a concentration of 16%. researchgate.netcolab.ws In Elsholtzia densa, this compound was present at 5.86% in the essential oil. cabidigitallibrary.org
The following table provides a summary of the occurrence of this compound in the aforementioned plant species.
| Plant Species | Plant Part | Percentage of this compound in Essential Oil | Reference |
| Lantana camara | Leaves | 12% | banrepcultural.orgresearchgate.net |
| Cipadessa baccifera | Leaves | 9.12% | ijpsr.comresearchgate.net |
| Zanthoxylum mantaro | Leaves | 0.60% | mdpi.com |
| Elsholtzia capituligera | - | Detected | tsijournals.com |
| Elsholtzia communis | Leaves | 16% | researchgate.netcolab.ws |
| Elsholtzia densa | - | 5.86% | cabidigitallibrary.org |
Medicinal Plants (e.g., Mesua ferrea, Atractylodes lancea, Panax notoginseng, Ehretia Laevis Roxb.)
This compound is a notable component of the essential oils of several plants recognized for their use in traditional medicine.
Mesua ferrea : The essential oil derived from the flowers of Mesua ferrea, commonly known as Ceylon ironwood, contains this compound. A sesquiterpene, isoledene, has also been identified from the oleo-gum resin of this plant. japsonline.com
Atractylodes lancea : The rhizomes of this plant are a source of essential oil in which this compound is a constituent. The main active ingredients in A. lancea are essential oil compounds, including sesquiterpenoids. plos.orgnih.gov
Panax notoginseng : The flower buds of Panax notoginseng have been found to contain this compound as a major volatile organic compound. mdpi.com The volatile constituents of P. notoginseng include a significant percentage of terpenes. aginganddisease.orgresearchgate.net
Ehretia laevis Roxb. : This plant produces essential oils that contain terpenes and sesquiterpenes. jetir.orgresearchgate.net Phytochemical screenings have demonstrated that Ehretia plants contain various chemical classes, including fatty acids, phenolic acids, and flavonoids. botanyjournals.comfrontiersin.org
Other Botanical Sources (Citrus aurantifolia, Cistus ladaniferus, Chimonanthus praecox)
Beyond its presence in medicinal herbs, this compound is also found in other botanical sources.
Citrus aurantifolia : The essential oil from the leaves of the lime tree may contain this compound. researcher.life Analysis of lime essential oil has identified numerous compounds, with d-limonene often being the major component. nih.govresearchgate.net
Cistus ladaniferus : The essential oil of this resinous shrub, known as rockrose, is complex, with studies identifying a wide range of monoterpenes and sesquiterpenes. cistus-ladanifer.comcore.ac.ukmdpi.com The specific composition can vary based on the plant's origin. researchgate.net
Chimonanthus praecox : The flowers of this plant, also known as wintersweet, are rich in essential oils containing numerous volatile compounds, including various sesquiterpenoids. dergipark.org.trmdpi.commdpi.comresearchgate.net
Marine Organisms (e.g., Soft Coral Heteroxenia sp.)
The marine environment also contributes to the natural sources of this compound.
Soft Coral Heteroxenia sp. : Chemical analysis of soft corals from the genus Heteroxenia has led to the isolation of isoledene-type sesquiterpenoids. researchgate.netresearchmap.jpx-mol.com Marine soft corals of this genus are known to produce a variety of terpenes. nih.gov
Microbial Sources (e.g., Endophytic Fungi)
Microorganisms, particularly fungi that live within plants, have been identified as producers of this compound.
Endophytic Fungi : Research has shown that certain endophytic fungi, such as Xylaria sp., can produce isoledene. nih.govosti.gov The compound was identified from the volatile organic compounds (VOCs) produced by the fungus. nih.gov Other endophytic fungi, like one from the order Helotiales, have also shown the potential to synthesize isoledene. asm.org
Other Biogenic Sources (e.g., Propolis)
This compound has also been detected in complex materials produced by living organisms.
Propolis : This resinous substance produced by honeybees is chemically complex, with its composition varying based on geography and local plant sources. mdpi.comnih.gov Volatile compounds, though in low concentrations, contribute to the aroma and properties of propolis. journalissues.org Analysis of propolis from different regions has identified a vast number of compounds, including various terpenes. researchgate.netnih.gov
Table 1: Isolation and Occurrence of this compound in Biological Systems
| Category | Source Organism | Specific Part / Note |
|---|---|---|
| Medicinal Plants | Mesua ferrea | Flowers, Oleo-gum resin |
| Atractylodes lancea | Rhizomes | |
| Panax notoginseng | Flower buds | |
| Ehretia laevis Roxb. | Leaves, General | |
| Other Botanical Sources | Citrus aurantifolia | Leaves |
| Cistus ladaniferus | Leaves, General | |
| Chimonanthus praecox | Flowers | |
| Marine Organisms | Heteroxenia sp. | Soft coral tissue |
| Microbial Sources | Endophytic Fungi (Xylaria sp.) | Volatile Organic Compounds |
| Other Biogenic Sources | Propolis | Bee-collected resin |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (E)-α-bisabolene |
| α-selinene |
| β-eudesmol |
| hinesol |
| atractylon |
| atractylodin |
| d-limonene |
| 3,7-dimethyl-2,6-octadien-1-ol |
| geraniol |
| E-citral |
| Z-citral |
| β-ocimene |
| viridiflorol |
| ledol |
| bornyl acetate |
| trans-pinocarveol |
| benzyl acetate |
| eugenol |
| benzyl alcohol |
| indole |
| linalool |
| phenylmethyl acetate |
| methyl salicylate |
| (+)-α-muurolene |
| 7-hydroxy-α-muurolene |
| sarcoaldosterol A |
| acacetin |
| apigenin |
| caffeic acid phenethyl ester |
| chrysin |
| caffeic acid |
| cinnamic acid |
| ferulic acid |
| galangin |
| gallic acid |
| isoferulic acid |
| protocatechuic acid |
Biosynthetic Pathways and Enzymology
Primary Isoprenoid Precursors and Pathways
The journey to (-)-isoledene begins with fundamental building blocks derived from primary metabolism. Like all terpenoids, its carbon skeleton originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.gov
Farnesyl Diphosphate (FDP) as a Key Intermediate
The synthesis of sesquiterpenes, including this compound, requires a 15-carbon precursor. This key intermediate is farnesyl diphosphate (FPP). nih.govfiveable.menih.gov FPP is formed through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. uniprot.orgnih.gov This reaction is catalyzed by FPP synthase, a crucial enzyme in the isoprenoid biosynthesis pathway. uniprot.orgresearchgate.net FPP serves as the direct substrate for the terpene synthase responsible for the cyclization cascade that ultimately yields this compound. mdpi.com
Mevalonate (B85504) (MVA) Pathway Involvement
The five-carbon precursors, IPP and DMAPP, are synthesized through two primary pathways in nature: the mevalonate (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.orgoup.commdpi.com In fungi and the cytosol of higher plants, the MVA pathway is the primary route for the production of FPP destined for sesquiterpene synthesis. wikipedia.orgnumberanalytics.comnumberanalytics.com This pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid. wikipedia.orgnumberanalytics.com Therefore, the biosynthesis of this compound is intrinsically linked to the activity of the MVA pathway to supply the necessary FPP. nih.gov In some organisms, the entire terpene biosynthetic pathway, including the MVA pathway, has been reconstructed in hosts like E. coli to facilitate the study and production of specific terpenes. nih.govresearchgate.net
Terpene Synthase (TPS) Catalysis
The remarkable transformation of the linear FPP molecule into the intricate, multi-cyclic structure of this compound is orchestrated by a specific class of enzymes known as terpene synthases (TPS). nih.govnumberanalytics.com
Identification and Functional Characterization of Isoledene (B1206527) Synthase (EC12-ILS)
A significant breakthrough in understanding this compound biosynthesis was the identification and functional characterization of isoledene synthase. nih.gov A specific isoledene synthase, designated EC12-ILS, was discovered in the endophytic fungus Daldinia eschscholzii EC12. nih.govosti.gov When the gene for EC12-ILS was expressed in a suitable host system, it primarily produced this compound from FPP. nih.govresearchgate.net This was the first functional characterization of an enzyme with isoledene synthase activity. nih.gov Prior to this, a putative isoledene synthase had been predicted in the genome of Eucalyptus grandis, but its function had not been experimentally confirmed. nih.govufrgs.br
Proposed Biosynthetic Transformations and Rearrangements
The conversion of FPP to this compound involves a complex cascade of carbocation-mediated reactions within the active site of isoledene synthase. While the precise step-by-step mechanism for this compound formation by EC12-ILS has not been fully elucidated in the provided literature, the general principles of sesquiterpene cyclization provide a framework.
The process is initiated by the ionization of FPP, where the diphosphate group departs, generating a farnesyl cation. This highly reactive intermediate is then stabilized within the enzyme's active site and guided through a series of intramolecular cyclizations. The formation of the isoledene skeleton likely involves rearrangements of other cyclic carbocation intermediates. For instance, the biosynthesis of other sesquiterpenes like chamigrene, which can be produced by other fungal TPS, involves the formation of a bisabolyl cation, followed by further cyclization and rearrangements. nih.govgoogle.com It is plausible that the pathway to isoledene shares common early intermediates with other sesquiterpenes before diverging through specific hydride shifts and alkyl migrations to form its characteristic cyclopropane (B1198618) ring fused to a seven-membered ring. nih.govwur.nl
Oxidative Cleavage Mechanisms in Sesquiterpene Biogenesis
Oxidative cleavage is a fundamental reaction in the biosynthesis of many natural products, where carbon-carbon bonds are broken through the action of oxidizing agents. fiveable.memasterorganicchemistry.com This process can lead to the formation of smaller, more functionalized molecules. fiveable.me In the broader context of sesquiterpene biogenesis, oxidative reactions, often catalyzed by cytochrome P450 monooxygenases (CYPs), play a crucial role in modifying the initial terpene skeletons. rsc.orgtandfonline.com These enzymes can introduce oxygen atoms into the molecule, leading to hydroxylations, epoxidations, and even the cleavage of carbon-carbon bonds. tandfonline.comnih.gov
While direct evidence for oxidative cleavage in the primary formation of the this compound skeleton from FPP is not the primary mechanism, subsequent modifications of the isoledene structure or related sesquiterpenes can involve such cleavage. For example, the biogenesis of 11,12,13-tri-nor-sesquiterpenes involves the oxidative removal of a C3 side chain from a C15 sesquiterpene precursor. nih.gov This process results in a C12 framework and often introduces a new double bond. nih.gov
The general mechanism for oxidative cleavage often involves the formation of intermediates like diols, which are then further oxidized to break a C-C bond, yielding ketones or carboxylic acids. organic-chemistry.orglibretexts.org Enzymes like CYPs are well-equipped to carry out these transformations. rsc.orgnih.gov
Tailoring Reactions in Natural Product Synthesis
Following the initial cyclization of FPP by a terpene synthase to form the basic hydrocarbon scaffold, a series of "tailoring" reactions often occur. nih.gov These reactions are critical for creating the vast chemical diversity observed in natural products. nih.govajol.info Tailoring enzymes, such as cytochrome P450s, dehydrogenases, and reductases, modify the initial terpene structure through reactions like hydroxylation, oxidation, and acylation. tandfonline.comnih.gov
In the context of sesquiterpenes, cytochrome P450 enzymes are particularly important tailoring enzymes. rsc.orgtandfonline.comnih.gov They are responsible for a wide array of oxidative transformations with high regio- and stereoselectivity. rsc.org These modifications are crucial for the biological activity of the final molecule. ajol.info For example, in the biosynthesis of the antimalarial drug artemisinin, a complex series of oxidations catalyzed by a CYP enzyme (CYP71AV1) converts the initial sesquiterpene backbone into the final active compound. tandfonline.com While specific tailoring reactions on this compound itself are not extensively detailed in the provided context, the general principles of sesquiterpene biosynthesis suggest that such modifications are plausible and would follow established enzymatic pathways. tandfonline.comajol.infotandfonline.com
Chemical Synthesis and Structural Modifications
Total Synthesis Approaches to (-)-Isoledene
The synthesis of the aromadendrane framework, to which this compound belongs, is a significant challenge in organic synthesis. Approaches have ranged from building the molecule from simple precursors to mimicking nature's biosynthetic pathways.
While a direct, de novo enantioselective total synthesis of this compound is not commonly reported in the literature, the principles for its stereocontrolled construction have been established through the synthesis of related aromadendrane and guaiane (B1240927) sesquiterpenes. The absolute configuration of the closely related (-)-aromadendrene was definitively established via its total synthesis. wur.nl
Modern synthetic strategies often rely on a "chiral pool" approach, where a readily available chiral molecule is used as the starting material. A chiral pool synthesis for several aromadendrane sesquiterpenes has been achieved using common tricyclic enone intermediates, ensuring the correct stereochemistry is carried through the synthesis. nih.gov Furthermore, collective synthetic routes that can produce multiple sesquiterpenes from a single, versatile intermediate have been developed. For instance, a strategy starting from a hydroazulene intermediate has been used to synthesize various guaiane and aromadendrane natural products. nih.gov This approach employs key stereoselective reactions, including:
Intramolecular Dieckmann condensation to construct the cis-fused hydroazulene core. nih.govresearchgate.net
Late-stage carbene-mediated diastereoselective cyclopropanation to form the characteristic tricyclic skeleton of the aromadendrane family. nih.govresearchgate.net
These methods demonstrate how the specific stereochemistry of this compound can be achieved through carefully planned, stereoselective reactions starting from either chiral precursors or complex intermediates built using asymmetric catalysis.
Biomimetic synthesis seeks to replicate nature's own synthetic routes in the laboratory. For aromadendrane-type sesquiterpenoids, biosynthesis is understood to proceed from farnesyl diphosphate (B83284) (FPP) via cyclization cascades. mdpi.commdpi.com A key intermediate in the biosynthesis of many of these compounds is (+)-bicyclogermacrene. mdpi.comresearchgate.netnih.gov
Laboratory syntheses have successfully mimicked this process. (+)-Bicyclogermacrene has been used as a "platform terpene" for the biomimetic synthesis of several aromadendrane sesquiterpenoids. researchgate.netnih.gov The proposed biosynthetic pathway, which has been replicated synthetically, involves the isomerization of bicyclogermacrene (B1253140) to an aromadendrene (B190605) skeleton. researchgate.net Since this compound is a stable isomer of aromadendrene, this biomimetic cyclization of an acyclic precursor like FPP or a cyclic one like bicyclogermacrene represents a powerful and efficient strategy for accessing the core structure of this compound. wur.nllookchem.com
Table 1: Key Strategies in the Synthesis of the Isoledene (B1206527) Skeleton
| Synthetic Strategy | Key Precursor(s) | Key Reactions | Target Skeleton |
|---|---|---|---|
| Stereoselective Synthesis | Hydroazulene Intermediate | Dieckmann Condensation, Diastereoselective Cyclopropanation | Aromadendrane / Guaiane |
| Chiral Pool Synthesis | Common Tricyclic Enones | Not specified | Aromadendrane |
| Biomimetic Synthesis | (+)-Bicyclogermacrene | Cationic Cyclization / Isomerization | Aromadendrane |
Stereoselective and Enantioselective Synthesis
Chemical Transformations and Rearrangement Reactions
This compound's unique structure, featuring a strained cyclopropane (B1198618) ring fused to a hydroazulene system, makes it susceptible to a variety of fascinating chemical transformations and rearrangements, particularly under acidic conditions.
The treatment of this compound with acid prompts a series of skeletal rearrangements, providing access to other important sesquiterpenoid frameworks. The reaction's outcome is highly dependent on the initial structure of the terpene.
Rearrangement to Guaiane Skeleton : When this compound is subjected to acidic conditions, it undergoes a clean and selective rearrangement to form products with a guaiane skeleton. wur.nllookchem.com This transformation is governed by the initial protonation of the double bond, which leads to the formation of a relatively stable α-cyclopropylcarbinyl carbocation. lookchem.comlookchem.com Subsequent cleavage of the internal (C2-C3) bond of the cyclopropane ring results in the expansion to the fused 5/7 ring system characteristic of guaianes. lookchem.comlookchem.com The final products are typically guaiane-type dienes. lookchem.com
Comparison with Ledene : In contrast, the acid-catalyzed rearrangement of ledene, another aromadendrane sesquiterpene, proceeds through a different pathway. Its β-epoxide or β-diol reacts via carbocations formed at C8, leading to compounds with cubebane and cadinane (B1243036) skeletons. lookchem.comlookchem.comresearchgate.net
The epoxide derivative of this compound also serves as a substrate for synthetically useful rearrangements. The reaction pattern of isoledene α-epoxide under acidic conditions mirrors that of isoledene itself. lookchem.comlookchem.com The reaction is initiated by the formation of the key α-cyclopropylcarbinyl carbocation intermediate. lookchem.com This is followed by the breaking of the cyclopropane C2-C3 bond, ultimately yielding compounds with a guaiane skeleton, such as unsaturated cyclic ethers and guaiane-type dienes. lookchem.comlookchem.com
Isomerization reactions are fundamental to the chemistry of this compound. It is, itself, a double bond isomer of (+)-aromadendrene. A common preparative method for this compound involves the treatment of (+)-aromadendrene with a base such as potassium on alumina (B75360) (K/Al2O3), which facilitates the migration of the double bond to the more thermodynamically stable position. wur.nl
Furthermore, under superacidic conditions, isoledene can be isomerized into other dienes that possess the guaiane framework. sibran.ru These isomerization and rearrangement reactions highlight the close biosynthetic and chemical relationships between the aromadendrane, guaiane, cubebane, and cadinane families of sesquiterpenes.
Table 2: Rearrangement Reactions of this compound and its Derivatives
| Starting Material | Reagents/Conditions | Intermediate | Major Product Skeleton(s) | Ref(s) |
|---|---|---|---|---|
| This compound | Acidic conditions (e.g., formic acid) | α-Cyclopropylcarbinyl carbocation | Guaiane | wur.nllookchem.comlookchem.com |
| This compound α-epoxide | Acidic conditions | α-Cyclopropylcarbinyl carbocation | Guaiane | lookchem.comlookchem.com |
| (+)-Aromadendrene | K/Al2O3 | N/A (Isomerization) | Aromadendrane (this compound) | wur.nl |
Epoxide Rearrangements
Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery. They involve the synthesis of a series of structural analogs of a biologically active compound to understand how specific parts of the molecule contribute to its activity. nih.govcollaborativedrug.comgardp.org This understanding allows for the rational design of new compounds with improved potency, selectivity, or pharmacokinetic properties. nih.gov The process typically involves modifying functional groups, altering the size or shape of the carbon skeleton, and changing the stereochemistry of a lead compound to map its "pharmacophore" – the essential features required for biological activity. ijpsjournal.com
While this compound has been identified as a component of various plant essential oils and has been noted for its biological properties, including potential anti-repellent and anti-cancer activities, comprehensive SAR studies appear to be limited in the published literature. Current time information in Bangalore, IN.biotech-asia.org The modification of natural sesquiterpenes is a common strategy to enhance their therapeutic potential. For instance, the introduction of different functional groups or changes to the molecular scaffold can significantly impact bioactivity. researchgate.net
The chemical transformations discussed in the following section, such as epoxidation and subsequent rearrangements, provide a foundational platform for the future development of this compound analogs for SAR studies. The creation of epoxides and diols from the parent olefin introduces polar functional groups and new stereocenters, which are critical modifications for exploring interactions with biological targets. These derivatives could be tested in various biological assays to determine if these structural changes lead to an increase or decrease in activity, thereby building an SAR profile for this class of sesquiterpenes.
Table 1: Examples of Bioactive Sesquiterpenes
| Compound Name | Reported Biological Activity |
| This compound | Anti-colorectal cancer, Anti-repellent. Current time information in Bangalore, IN.analis.com.my |
| Spathulenol (B192435) | Antimicrobial, Cytotoxic. researchgate.net |
| Guaiane-type Sesquiterpenes | Anti-inflammatory, Antitumor, Antibacterial. researchgate.net |
| Aromadendrene | Antimicrobial. researchgate.net |
This table lists examples of bioactive sesquiterpenes to provide context for the potential of this compound and its derivatives. It is not an exhaustive list of SAR data.
Regioselective and Stereoselective Functionalization
The functionalization of the this compound scaffold has been achieved with notable regioselectivity and stereoselectivity, particularly through reactions involving its double bond. These transformations are crucial for creating structural diversity and for the synthesis of complex analogs.
A key investigation into the reactivity of this compound was conducted by Moreno-Dorado et al. (2003). researchgate.net Their work focused on the epoxidation of the endocyclic double bond and the subsequent acid-catalyzed rearrangements of the resulting epoxide.
Epoxidation of this compound
The treatment of this compound with meta-chloroperoxybenzoic acid (mCPBA) in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) leads to the formation of an epoxide. The reaction shows high stereoselectivity. The peroxyacid preferentially attacks the β-face (top face) of the molecule, leading to the formation of a single epoxide diastereomer, isoledene β-epoxide . researchgate.net This selectivity is dictated by the steric hindrance presented by the rest of the molecule, which shields the α-face. The reaction proceeds smoothly at low temperatures (0 °C) to room temperature. researchgate.net
Acid-Catalyzed Rearrangement of Isoledene β-Epoxide
The synthesized isoledene β-epoxide serves as a versatile intermediate for further functionalization. When treated with a catalytic amount of a protic acid, such as toluenesulfonic acid (TsOH), in an aprotic solvent, it undergoes a series of complex rearrangements. researchgate.net These rearrangements are highly dependent on the reaction conditions, particularly temperature, and demonstrate significant regioselectivity and stereoselectivity.
At a low temperature of 0 °C, the acid-catalyzed opening of the epoxide ring is highly regioselective. The reaction yields primarily two diols: globulol (B158503) and 4,10-epoxy-alloaromadendran-7-ol . researchgate.net The formation of these products involves intramolecular cyclizations and rearrangements initiated by the protonation of the epoxide oxygen.
When the reaction temperature is increased to room temperature, the product distribution shifts dramatically. The reaction mixture becomes more complex, yielding a variety of rearranged alcohols. The major products under these conditions include spathulenol and several other guaiane-type and aromadendrane-type alcohols. researchgate.net This temperature-dependent product distribution highlights the intricate energy landscape of the carbocation intermediates formed during the reaction. The initial protonation of the epoxide leads to a tertiary carbocation, which can then undergo a cascade of hydride and alkyl shifts, as well as cyclizations, to yield the observed products. researchgate.net
The regioselectivity of the epoxide opening and the stereochemical outcome of the subsequent rearrangements are controlled by the inherent structural and conformational biases of the tricyclic isoledene framework.
Table 2: Regioselective and Stereoselective Functionalization of this compound
| Starting Material | Reagents and Conditions | Major Product(s) | Reaction Type | Ref. |
| This compound | mCPBA, CH₂Cl₂, 0 °C to RT | Isoledene β-epoxide | Stereoselective Epoxidation | researchgate.net |
| Isoledene β-epoxide | TsOH (cat.), Benzene, 0 °C | Globulol, 4,10-Epoxy-alloaromadendran-7-ol | Regio- and Stereoselective Rearrangement | researchgate.net |
| Isoledene β-epoxide | TsOH (cat.), Benzene, RT | Spathulenol, other rearranged alcohols | Regio- and Stereoselective Rearrangement | researchgate.net |
Advanced Analytical Methodologies in Isoledene Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of (-)-Isoledene, allowing for its separation from complex mixtures and its precise measurement.
Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. scielo.br It is frequently used for the identification and quantification of this sesquiterpene in various plant extracts and essential oils. chemicalbook.comscientificlabs.comscientificlabs.com For instance, GC-MS has been employed to analyze the chemical composition of non-polar extracts from Mundulea sericea, where this compound was identified as a major constituent (29.0%) in the twig extract. ajol.info Similarly, it was detected in the essential oils of Pistacia vera leaves (0.1%). researchgate.net The technique has also been used to identify this compound in the volatile profiles of Exocarpium Citri Grandis and Illicium anistum L. extracts. nih.govresearchgate.net In a study on Panax species, this compound was identified as a chemical marker to distinguish between different flower buds using HS-SPME-GC-MS. mdpi.com
The process typically involves injecting a sample into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. ajol.info The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that aids in its identification. scielo.br
| Plant/Source | Extraction/Analysis Method | Key Findings |
| Mundulea sericea (twigs) | GC-MS | This compound was a major component at 29.0%. ajol.info |
| Pistacia vera (leaves) | GC/MS | This compound was identified, constituting 0.1% of the essential oil. researchgate.net |
| Exocarpium Citri Grandis | HS-SPME-GC/MS | This compound was identified as a volatile component. nih.govresearchgate.net |
| Illicium anistum L. (leaves) | SPME-GC-MS | This compound was detected as a volatile component. |
| Panax species (flower buds) | HS-SPME-GC-MS | This compound served as a chemical marker for differentiation. mdpi.com |
| Lindera obtusiloba | GC-MS | This compound was identified in the volatile oil. cabidigitallibrary.org |
| Schisandra chinensis | GC-MS | Isoledene (B1206527) was identified as a sesquiterpene component. nih.gov |
| Dryopteris crassirhizoma | HS-SPME-GC-MS | Isoledene was among the eight volatile components identified. researchgate.net |
| Mesua ferrea (oleo-gum resin) | GC-MS | Isoledene was identified as a major compound in a bioactive sub-fraction. researchgate.net |
High-Performance Liquid Chromatography (HPLC) for Fractionation and Quantification
High-Performance Liquid Chromatography (HPLC) is another valuable tool in the study of this compound, particularly for the fractionation and quantification of this compound from complex mixtures. scientificlabs.com In a study on the oleo-gum resin of Mesua ferrea, HPLC was used to characterize and quantify Isoledene in an isoledene-rich sub-fraction (IR-SF). researchgate.net This technique is particularly useful for compounds that are not sufficiently volatile for GC analysis or for preparative scale separations.
Solid Phase Microextraction (SPME) Coupled with GC-MS
Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile compounds. scielo.br This method has been successfully applied to identify this compound in various plant materials. For example, headspace SPME (HS-SPME) followed by GC-MS analysis was used to detect this compound in the flower buds of three Panax species. mdpi.com This combination offers a rapid and sensitive method for analyzing the volatile components of a sample. nih.gov The technique has also been used in the analysis of volatile compounds from Exocarpium Citri Grandis and Illicium anistum L. nih.govresearchgate.net
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS)
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) is a highly sensitive and accurate technique used for the comprehensive analysis of complex samples. mdpi.comfrontiersin.orgjapsonline.com It combines the high-resolution separation of UPLC with the high-resolution mass accuracy of QTOF-MS. This method has been utilized in the metabolic profiling of various plants, leading to the identification of a wide range of compounds, including isoledene in Schisandra chinensis. nih.gov The high sensitivity and broad selectivity of UPLC-QTOF/MS make it an excellent tool for determining detailed chemical information in herbal and food analysis. nih.gov
Spectroscopic Techniques for Structural Elucidation and Characterization
Spectroscopic techniques are indispensable for determining the precise chemical structure of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. rsc.orgaocs.org It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would reveal the number and types of protons and carbons, respectively, as well as their chemical environments. 2D NMR techniques, such as COSY and HSQC, would be used to establish the connectivity between protons and carbons, ultimately allowing for the complete assignment of the molecule's structure. While specific NMR data for this compound is not detailed in the provided search results, the general application of NMR is fundamental in natural product chemistry for structure determination. researchgate.net
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of this compound. The molecular formula of this compound is C₁₅H₂₄, giving it a molecular weight of approximately 204.35 g/mol . thegoodscentscompany.commedchemexpress.comnist.gov
In a typical mass spectrometry experiment, this compound is ionized, often by electron impact (EI), which involves bombarding the sample with a high-energy electron beam. msu.edu This process removes an electron from the molecule to form a positively charged molecular ion (M⁺). chemguide.co.uk The molecular ion of this compound is observed at a mass-to-charge ratio (m/z) of 204.
Due to the high energy of the ionization process, the molecular ion becomes energetically unstable and undergoes fragmentation. This process involves the breaking of chemical bonds, resulting in a series of smaller, charged fragments and neutral radicals. msu.educhemguide.co.uk The fragmentation pattern is a unique fingerprint that provides valuable information about the molecule's structure. While specific fragmentation data for this compound is not detailed in the provided results, the general principles of fragmentation in mass spectrometry involve the cleavage of C-C bonds, which are typically weaker than C-H bonds, leading to the formation of various alkyl and alkenyl carbocations. msu.edu The analysis of these fragment ions helps in the structural confirmation of the compound. wikipedia.org
Modern mass spectrometry techniques, such as those coupled with gas chromatography (GC-MS), allow for the separation of this compound from complex mixtures, like essential oils, before mass analysis. nih.govijras.org In such analyses, the mass spectrum of this compound is often compared with spectral libraries, such as the NIST Mass Spectral Library, for identification. ijras.orgtandfonline.com
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ | thegoodscentscompany.commedchemexpress.comnist.gov |
| Molecular Weight | 204.35 g/mol | thegoodscentscompany.commedchemexpress.comnist.gov |
| CAS Number | 95910-36-4 | thegoodscentscompany.comnist.gov |
Chemometric and Multivariate Statistical Analysis of Analytical Data
Chemometrics employs multivariate statistical methods to extract meaningful information from complex chemical data. In the context of this compound research, these techniques are often applied to data obtained from chromatographic and spectroscopic analyses, such as GC-MS, to differentiate and classify samples based on their chemical profiles. nih.govtandfonline.com
Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are two commonly used multivariate techniques. ijras.orgtandfonline.comanalyticalresultsdb.com PCA is an unsupervised method that reduces the dimensionality of large datasets, revealing patterns and groupings among samples. mdpi.comtheorsociety.com For instance, in the analysis of essential oils, PCA can be used to group samples based on the relative abundance of their volatile constituents, including this compound. nih.govmdpi.com
PLS-DA, a supervised method, is used to build a model that can discriminate between predefined classes of samples. ijras.org This can be particularly useful for identifying chemical markers that differentiate, for example, different plant species or the same species grown under different conditions. ijras.orgtandfonline.com Studies have utilized these methods to analyze the volatile organic compounds (VOCs) in various natural products where this compound is a component. ijras.orgtandfonline.com The results of these statistical analyses can highlight the compounds, including this compound, that contribute most significantly to the observed differentiation between sample groups. ijras.orgnih.gov
Table 2: Chemometric Techniques in the Analysis of Complex Mixtures Containing this compound
| Technique | Description | Application Example | Source |
| Principal Component Analysis (PCA) | An unsupervised statistical method used to reduce the dimensionality of data and identify patterns and clusters in samples. | Grouping essential oil samples based on their volatile chemical profiles. | nih.govtandfonline.commdpi.com |
| Partial Least Squares Discriminant Analysis (PLS-DA) | A supervised statistical method used to build predictive models to classify samples into predefined groups. | Discriminating between aflatoxigenic and non-aflatoxigenic fungal isolates based on their microbial volatile organic compound (MVOC) profiles. | ijras.org |
| Linear Discriminant Analysis (LDA) | A statistical method used to find a linear combination of features that characterizes or separates two or more classes of objects or events. | Classification of wines based on analytical data. | analyticalresultsdb.comeurachem.org |
Biological Activities and Molecular Mechanisms
Insecticidal and Pest Control Activities
(-)-Isoledene is a constituent of various plant essential oils that have demonstrated a range of insecticidal properties. These activities are crucial for the development of botanical insecticides, which are considered more environmentally friendly alternatives to synthetic pesticides for managing pests, particularly those affecting stored products. researchgate.netnih.gov
Essential oils containing this compound have shown significant contact toxicity against several major pests of stored grains. In a study on the essential oil of Lantana camara, where this compound was identified as a major component (12%), the oil exhibited potent contact toxicity against the red flour beetle (Tribolium castaneum), the cigarette beetle (Lasioderma serricorne), and the adzuki bean weevil (Callosobruchus chinensis). researchgate.netnih.govunivr.it The lethal concentration (LC50) values after 24 hours of exposure highlighted the oil's effectiveness. nih.govmdpi.com For instance, the LC50 value against T. castaneum was 8.93 mg/cm², while it was 4.82 mg/cm² for L. serricorne and 6.24 mg/cm² for C. chinensis. nih.govmdpi.com Research has indicated that compounds like β-humulene, isoledene (B1206527), and α-copaene possess high insecticidal activity. researchgate.netresearchgate.net
Table 1: Contact Toxicity of Lantana camara Essential Oil (Containing 12% this compound) Against Stored-Product Insects after 24h
| Pest Species | LC50 (mg/cm²) | LC90 (mg/cm²) |
| Tribolium castaneum | 8.93 | 13.54 |
| Lasioderma serricorne | 4.82 | 7.64 |
| Callosobruchus chinensis | 6.24 | 11.23 |
Data sourced from Aisha et al., 2024. nih.gov
Fumigation is a critical method for controlling pests in stored products, as the gases can penetrate large stacks and kill all life stages of insects. fao.org The essential oil of Lantana camara, containing 12% this compound, also demonstrated significant fumigant toxicity against the same three storage pests: T. castaneum, L. serricorne, and C. chinensis. nih.govunivr.it L. serricorne was found to be the most susceptible to the fumigant action of the oil. nih.gov The use of such plant-derived essential oils presents a promising alternative to conventional chemical fumigants like phosphine (B1218219) and methyl bromide, which can have negative environmental impacts and lead to pest resistance. nih.govboc.com.au
Table 2: Fumigant Toxicity of Lantana camara Essential Oil (Containing 12% this compound) Against Stored-Product Insects
| Pest Species | Time | LC50 (mg/L air) | LC90 (mg/L air) |
| Tribolium castaneum | 24h | 16.70 | 23.21 |
| 48h | 14.47 | 20.97 | |
| Lasioderma serricorne | 24h | 4.14 | 10.91 |
| 48h | 2.53 | 8.62 | |
| Callosobruchus chinensis | 24h | 6.24 | 27.36 |
| 48h | 3.07 | 25.85 |
Data sourced from Aisha et al., 2024. nih.gov
In addition to its toxic effects, this compound contributes to the repellent properties of certain essential oils. The essential oil from L. camara showed effective repellent activity against T. castaneum, L. serricorne, and C. chinensis. nih.govmdpi.com The degree of repellency was dependent on the concentration of the oil. mdpi.com Similarly, essential oils from native Argentinian plants, Baccharis spartioides and Helianthus petiolaris, which contain isoledene, were found to be highly repellent to T. castaneum adults, with performance comparable to the synthetic repellent DEET. researchgate.net These findings underscore the potential of essential oils containing this compound as natural alternatives for protecting stored grains from insect infestation. researchgate.netresearchgate.net
Table 3: Larvicidal Activity of Essential Oils Containing this compound against Mosquito Vectors
| Plant Source | Mosquito Species | LC50 (mg/L) |
| Lantana involucrata | Aedes aegypti | 41.7 |
| Anopheles albitarsis | 33.8 | |
| Croton jacobinensis (Inflorescences) | Aedes aegypti | 65.8 µg/mL |
| Croton jacobinensis (Leaves) | Aedes aegypti | 79.3 µg/mL |
Data sourced from Leyva et al., 2023 and Menezes et al., 2016. nih.govms-editions.cl
Repellent Activity
Antimicrobial Efficacy
This compound has been identified as a component in several essential oils exhibiting antibacterial properties. A study of non-polar extracts from Mundulea sericea identified this compound as a major component (29.0%) in the twig extract. ajol.info However, this extract showed only weak activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. ajol.info In another study, the essential oil of Thymus citriodorus, containing 0.6% this compound, demonstrated strong antibacterial activity against several nosocomial infection-causing bacteria, including Escherichia coli and Citrobacter sp. globalresearchonline.net Essential oils from Eugenia species, which were found to contain isoledene, also showed moderate to strong antibacterial activity, particularly against S. aureus. researchgate.net The antibacterial effect is generally attributed to the complex mixture of compounds in the essential oil, where major components often play a primary role, but minor components like this compound could contribute to synergistic effects. researchgate.netnih.gov
Antifungal Activity
This compound is a component of various plant essential oils and extracts that have demonstrated notable antifungal properties. Essential oils from Japanese cedar (Cryptomeria japonica), containing isoledene as a major constituent (12.41%), have shown strong activity against several fungal species. scispace.comnih.gov Similarly, an ethanolic extract from Colocasia esculenta leaves, which is rich in isoledene and D-germacrene, displayed promising antifungal effects. mdpi.com The non-polar twig extract of Mundulea sericea, with isoledene as a primary component (29.0%), also showed activity against Candida albicans. mdpi.comajol.info
Research has identified its efficacy against a range of fungi, including wood-decay and pathogenic fungi. scispace.comnih.gov Studies on essential oils where isoledene is a significant component have reported inhibitory effects against fungi such as Laetiporus sulphureus, Trametes versicolor, Rhizoctonia solani, Colletotrichum gloeosporioides, Fusarium solani, and Ganoderma australe. scispace.comnih.govmdpi.com
Table 1: Antifungal Activity of an Isoledene-Rich Essential Oil
| Fungus Species | IC₅₀ (μg/mL) | Source |
|---|---|---|
| Laetiporus sulphureus | 39 | scispace.comnih.gov |
| Rhizoctonia solani | 65 | scispace.comnih.gov |
| Colletotrichum gloeosporioides | 80 | scispace.comnih.gov |
| Fusarium solani | 80 | scispace.comnih.gov |
| Trametes versicolor | 91 | scispace.comnih.gov |
| Ganoderma australe | 110 | scispace.comnih.gov |
Proposed Mechanism of Antimicrobial Action
The precise antimicrobial mechanism of this compound is not fully elucidated, but it is believed to align with the actions of other terpenes and lipophilic compounds found in essential oils. frontiersin.org The proposed mechanisms generally involve the disruption of microbial cellular integrity and function. mdpi.comresearchgate.net
Membrane Disruption : A primary proposed mechanism is the disruption of the fungal cell membrane. frontiersin.org As a lipophilic sesquiterpene, isoledene can likely intercalate into the lipid bilayer of the plasma membrane. This interaction can alter membrane fluidity and permeability, leading to the leakage of essential intracellular components, such as ions and metabolites, and ultimately causing cell death. mdpi.comresearchgate.netoregonstate.education
Enzyme Inhibition : Another potential mechanism is the inhibition of crucial microbial enzymes. mdpi.com Natural antimicrobial compounds can interfere with enzymes involved in cell wall synthesis, energy production, or nucleic acid synthesis. mdpi.comoregonstate.education By binding to these enzymes, isoledene could disrupt vital metabolic pathways necessary for fungal survival and proliferation.
Anti-Inflammatory Modulatory Effects
This compound, as a constituent of certain plant extracts, is associated with anti-inflammatory properties. The anti-inflammatory action of terpenes often involves the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. nih.govnih.govsci-hub.se Research on essential oils containing compounds like isoledene suggests they can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6). nih.govsci-hub.semdpi.com This activity is often linked to the inhibition of major inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response. nih.govnih.gov
Antioxidant Properties and Radical Scavenging Mechanisms
The antioxidant potential of this compound has been investigated, revealing complex behavior. In some standard chemical assays (DPPH, ABTS, and FRAP), an n-hexane fraction of Mesua ferrea stem bark, rich in terpenes including isoledene, demonstrated weak antioxidant activity. jcu.cz However, the role of antioxidants is multifaceted. They can act through direct radical scavenging via mechanisms like Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). mdpi.commdpi.com The HAT mechanism involves the antioxidant donating a hydrogen atom to a free radical, while the SET mechanism involves the transfer of an electron. mdpi.commdpi.com
Interestingly, while showing modest direct antioxidant effects in some tests, an isoledene-rich sub-fraction was found to significantly increase the levels of intracellular Reactive Oxygen Species (ROS) within human colorectal carcinoma cells (HCT 116). jcu.czresearchgate.net This pro-oxidant effect in a cancer cell environment is a key part of its anticancer mechanism, leading to oxidative stress and subsequent cell death. researchgate.net
Antineoplastic and Apoptosis-Inducing Properties (In Vitro Studies)
This compound has demonstrated significant antineoplastic capabilities in preclinical studies, particularly against human colorectal cancer cells.
An isoledene-rich sub-fraction derived from the oleo-gum resin of Mesua ferrea has been shown to potently inhibit the proliferation of HCT 116 human colorectal carcinoma cells. jcu.czresearchgate.net This anti-proliferative effect is dose-dependent and leads to characteristic changes in cell morphology consistent with apoptosis. researchgate.net Furthermore, the treatment induced cell cycle arrest at the G0/G1 phase in HCT 116 cells, preventing them from proceeding to the DNA synthesis (S) phase and subsequent division. researchgate.net
The primary mechanism for the anticancer activity of this compound appears to be the induction of programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway. researchgate.net This process is initiated by an increase in intracellular ROS, which triggers a cascade of events centered on the mitochondria. jcu.czresearchgate.net
Key events in this pathway include:
Mitochondrial Outer Membrane Permeabilization (MOMP) : The isoledene-rich fraction caused a marked decrease in the mitochondrial outer membrane potential, a critical step that leads to MOMP. researchgate.netnih.gov
Modulation of Bcl-2 Family Proteins : The treatment upregulated the expression of pro-apoptotic proteins BID and BIM while down-regulating the expression of anti-apoptotic proteins Bcl-2 and Bcl-w. researchgate.net This shift in balance favors the permeabilization of the mitochondrial membrane.
Cytochrome c Release and Caspase Activation : The disruption of the mitochondrial membrane leads to the release of cytochrome c from the intermembrane space into the cytosol. researchgate.netnih.gov In the cytosol, cytochrome c activates a cascade of caspases, which are the executioner enzymes of apoptosis. researchgate.net The isoledene-rich fraction was observed to increase the levels of initiator caspases-8 and -9, as well as executioner caspases-3 and -7, leading to the systematic dismantling of the cancer cell. researchgate.net
Table 2: Modulation of Apoptosis-Regulating Proteins by an Isoledene-Rich Fraction in HCT 116 Cells
| Protein Family | Protein | Effect | Source |
|---|---|---|---|
| Caspases | Caspase-3 | Increased | researchgate.net |
| Caspase-7 | Increased | researchgate.net | |
| Caspase-8 | Increased | researchgate.net | |
| Caspase-9 | Increased | researchgate.net | |
| Bcl-2 Family | Bcl-2 | Down-regulated | researchgate.net |
| Bcl-w | Down-regulated | researchgate.net | |
| BID | Increased | researchgate.net | |
| BIM | Increased | researchgate.net | |
| Other | Cytochrome c | Released into cytosol | researchgate.net |
Modulation of Pro-Apoptotic and Anti-Apoptotic Proteins
This compound has been shown to modulate the expression of several key proteins involved in the regulation of apoptosis. In human colorectal carcinoma HCT 116 cells, treatment with an isoledene-rich sub-fraction led to an upregulation of pro-apoptotic proteins, including Bid and Bim. researchgate.net Concurrently, there was a significant downregulation of several pro-survival proteins, namely Bcl-2, Bcl-w, survivin, xIAP (X-linked inhibitor of apoptosis protein), and heat shock proteins (HSPs). researchgate.net
The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. oncotarget.commedchemexpress.cn This family includes both anti-apoptotic members (like Bcl-2 and Bcl-w) and pro-apoptotic members (like Bid and Bim). oncotarget.commedchemexpress.cn The balance between these opposing factions largely determines a cell's susceptibility to apoptotic stimuli. By simultaneously decreasing the levels of anti-apoptotic proteins and increasing the levels of pro-apoptotic proteins, this compound effectively shifts the cellular balance towards apoptosis. researchgate.net The downregulation of Bcl-2 and Bcl-w, coupled with the upregulation of Bid and Bim, facilitates the activation of the downstream apoptotic cascade. researchgate.net
Table 1: Modulation of Apoptotic Proteins by this compound in HCT 116 Cells
| Protein | Family | Function | Effect of this compound |
|---|---|---|---|
| BIM | Bcl-2 (pro-apoptotic) | Promotes apoptosis | Upregulation researchgate.net |
| BID | Bcl-2 (pro-apoptotic) | Promotes apoptosis | Upregulation researchgate.net |
| BCL-2 | Bcl-2 (anti-apoptotic) | Inhibits apoptosis | Downregulation researchgate.net |
| BCL-W | Bcl-2 (anti-apoptotic) | Inhibits apoptosis | Downregulation researchgate.netcancer-genetics.org |
| Survivin | IAP | Inhibits apoptosis | Downregulation researchgate.net |
| xIAP | IAP | Inhibits apoptosis | Downregulation researchgate.net |
| HSPs | Heat Shock Proteins | Promote cell survival | Downregulation researchgate.net |
Reactive Oxygen Species (ROS) Generation
Research has demonstrated that this compound can induce the generation of reactive oxygen species (ROS) in human colorectal carcinoma cells. researchgate.net An isoledene-rich sub-fraction was observed to cause an increment in ROS levels in HCT 116 cells. researchgate.net
ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions and hydroxyl radicals. mdpi.comwpmucdn.com While ROS are natural byproducts of normal metabolic processes, an excessive accumulation can lead to oxidative stress, a condition that can damage cellular components like DNA, proteins, and lipids, and trigger apoptotic cell death. mdpi.com The generation of ROS is considered a key mechanism through which this compound exerts its apoptotic effects. researchgate.net
Cell Cycle Arrest (e.g., G0/G1 phase)
This compound has been found to induce cell cycle arrest, specifically in the G0/G1 phase, in human colorectal carcinoma HCT 116 cells. researchgate.net Cell cycle arrest is a crucial mechanism for controlling cell proliferation, and its induction can be a key strategy in cancer therapy. researchgate.netnih.govbiomolther.orgfrontiersin.orgmdpi.com
The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by a series of checkpoints that ensure the fidelity of the process. The G0/G1 phase is the initial growth phase of the cell cycle. By arresting cells in this phase, this compound prevents them from entering the S phase (DNA synthesis) and subsequently progressing through the rest of the cell cycle, thereby inhibiting their proliferation. researchgate.net
DNA Fragmentation Induction
A hallmark of apoptosis is the fragmentation of nuclear DNA. Studies have shown that this compound induces DNA fragmentation in HCT 116 human colorectal carcinoma cells. researchgate.netresearchgate.net This process is a critical step in the execution phase of apoptosis. mdpi.comastrafertility.comfrontiersin.org
The induction of DNA fragmentation by an isoledene-rich fraction was confirmed through gel electrophoresis, a technique that visualizes the characteristic ladder pattern of fragmented DNA. researchgate.net This fragmentation is carried out by caspase-activated DNases, which cleave the DNA into internucleosomal fragments. The ability of this compound to induce DNA fragmentation provides strong evidence of its pro-apoptotic activity. researchgate.netresearchgate.net
Immunomodulatory Effects
Essential oils containing this compound have been reported to possess immunomodulatory effects. nih.govmdpi.comsciprofiles.com These effects can manifest as either immunostimulation or immunosuppression, depending on the specific context and the other components of the essential oil. nih.gov For instance, essential oils from certain plants have been shown to modulate the secretion of cytokines, such as interleukins, which are key regulators of the immune response. nih.gov While direct studies on the isolated immunomodulatory activity of this compound are limited, its presence in essential oils with known immunomodulatory properties suggests it may contribute to these effects. mdpi.comresearchgate.net
Other Reported Biological Activities
In addition to its anticancer and immunomodulatory potential, this compound is a component of essential oils that have been traditionally used for various other therapeutic purposes. These essential oils have been reported to exhibit analgesic, sedative, and antispasmodic properties. frontiersin.orgnih.govnih.govacs.orgjppres.com
For example, essential oils from plants like Aloysia citriodora (Lemon Verbena) and species of the Ferula genus, which contain isoledene, have been used in folk medicine for their sedative and antispasmodic effects. frontiersin.orgnih.gov However, it is important to note that these activities are attributed to the complex mixture of compounds within the essential oils, and the specific contribution of this compound to these effects has not been definitively established through studies on the isolated compound. frontiersin.orgnih.govnih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| BIM |
| BID |
| BCL-2 |
| BCL-W |
| Survivin |
| xIAP |
Computational and Theoretical Studies
Molecular Docking Simulations for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biotech-asia.org This method is widely used to screen for potential drug candidates by evaluating their binding affinity to specific protein targets. nih.gov
Identification of Potential Molecular Targets (e.g., SARS-CoV-2 Main Protease)
The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.commdpi.com Computational studies have explored the potential of various natural compounds, including (-)-Isoledene, as inhibitors of this enzyme. biotech-asia.orgmdpi.com In one such study, this compound was identified as a potential inhibitor of the SARS-CoV-2 main protease through in-silico molecular docking. biotech-asia.org
Another identified potential target for this compound is caspase-1, an enzyme involved in inflammation and apoptosis. researchgate.netresearchgate.net Molecular docking studies have shown that this compound can interact with the active site of caspase-1. researchgate.netresearchgate.net
Binding Affinity and Interaction Analysis
Binding affinity refers to the strength of the binding interaction between a ligand and its target protein. openeducationalberta.ca In a computational study, this compound demonstrated a binding energy of -6.1 kcal/mol with the SARS-CoV-2 main protease, corresponding to an inhibition constant (Ki) of 33.3 µM. biotech-asia.org For comparison, other compounds from the same study, such as β-Sitosterol and Campesterol, exhibited stronger binding affinities with binding energies of -7.5 kcal/mol and -7.4 kcal/mol, respectively. biotech-asia.org
In its interaction with caspase-1, this compound was found to bind to amino acid residues at the pralnacasan (B1678038) binding site, including ALA A:141. researchgate.net The interactions observed in docking simulations can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively contribute to the stability of the protein-ligand complex. researchgate.netnih.gov
| Protein Target | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues |
|---|---|---|---|
| SARS-CoV-2 Main Protease | -6.1 biotech-asia.org | 33.3 µM biotech-asia.org | Not specified |
| Caspase-1 | Not specified | Not specified | ALA A:141 researchgate.net |
Quantum Chemical and Molecular Mechanics Calculations
Quantum chemical and molecular mechanics calculations are powerful computational methods used to study the electronic structure, energy, and geometry of molecules. fiveable.menumberanalytics.com These calculations can provide detailed insights into reaction mechanisms and the conformational preferences of molecules. numberanalytics.comnumberanalytics.com
Elucidation of Reaction Mechanisms and Pathways (e.g., Rearrangement Reactions)
Rearrangement reactions involve the reorganization of a molecule's carbon skeleton to form a structural isomer. numberanalytics.comsolubilityofthings.com Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to elucidate the step-by-step mechanisms of these reactions. numberanalytics.comdiva-portal.org These calculations help in identifying transition states and intermediates, providing a deeper understanding of the reaction pathway. fiveable.menumberanalytics.com For complex organic molecules, understanding these rearrangements is crucial for predicting reaction outcomes and designing synthetic routes. numberanalytics.com
In Silico Predictions for Biological Activities and Compound Design
In silico methods are increasingly used to predict the biological activities of compounds and to guide the design of new molecules with desired properties. researchgate.netbonviewpress.comqima-lifesciences.com These approaches utilize computational models to screen large libraries of compounds and prioritize them for further experimental testing. rsc.org
Studies have utilized online servers and databases to predict the pharmacokinetic and toxicological properties of compounds, including this compound. ingentaconnect.com For instance, the PreADMET server can be used to estimate properties like human intestinal absorption (HIA), cell permeability, and potential for mutagenicity and carcinogenicity. ingentaconnect.com In one study, this compound, along with other compounds, showed satisfactory pharmacokinetic and toxicological profiles in comparison to a commercial compound. ingentaconnect.com
Furthermore, in silico tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on the structure of a molecule. biorxiv.org This allows for the rapid screening of natural products for potential therapeutic applications. researchgate.net The integration of these computational tools in drug discovery can significantly accelerate the process of identifying and optimizing lead compounds. dergipark.org.tr
| Property | Predicted Outcome | Method/Tool |
|---|---|---|
| Human Intestinal Absorption (HIA) | Low dergipark.org.tr | ADME-Tox Studies dergipark.org.tr |
| Pharmacokinetic Profile | Satisfactory ingentaconnect.com | PreADMET server ingentaconnect.com |
| Toxicological Profile | Satisfactory ingentaconnect.com | PreADMET server ingentaconnect.com |
Prediction of Target Interactions
The prediction of interactions between a small molecule like this compound and biological macromolecules (targets) is a cornerstone of computational drug discovery. rsc.org Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and machine learning algorithms are employed to forecast binding affinities and identify potential protein targets, thereby hypothesizing the compound's mechanism of action. nih.govmdpi.com
Research has utilized in silico models to evaluate this compound against various biological targets. In one study, molecular docking was used to assess the potential of bioactive compounds from Chrysopogon zizanioides, including Isoledene (B1206527), to inhibit the main protease (Mpro) of the SARS-CoV-2 virus. biotech-asia.org The study calculated the binding energy (ΔG) and inhibition constant (Ki) to quantify the interaction. biotech-asia.org
Another computational investigation focused on predicting the pharmacokinetic and toxicological properties of major compounds from the essential oil of Philodendron deflexum root, which contains this compound. ingentaconnect.com These studies use specialized servers like PreADMET to forecast properties such as human intestinal absorption (HIA) and blood-brain barrier penetration. ingentaconnect.com Similarly, in silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies were conducted on metabolites from Verbena officinalis, including isoledene, to evaluate their potential as drug candidates. dergipark.org.tr
The findings from these computational studies are summarized in the tables below.
| Target | Computational Method | Predicted Binding Energy (ΔG) | Predicted Inhibition Constant (Ki) | Reference |
|---|---|---|---|---|
| SARS-CoV-2 Main Protease (Mpro) | Molecular Docking (AutoDock Vina) | -6.1 kcal/mol | 33.3 µM | biotech-asia.org |
| Predicted Property | Computational Model/Server | Predicted Value/Outcome for this compound | Reference |
|---|---|---|---|
| Human Intestinal Absorption (HIA) | PreADMET Server | Considered to have satisfactory results | ingentaconnect.com |
| Drug-Likeness (Lipinski's Rule) | In silico analysis | Yes; 1 violation: MLOGP > 4.15 | dergipark.org.tr |
| Apoptosis Regulation | Mechanistic Study Inference | Potential interaction with caspases-3/7, -8, and -9 | researchgate.netsci-hub.se |
Chemical Space Exploration for Analog Design
Chemical space refers to the vast, multidimensional ensemble of all possible molecules. mpg.de Exploring this space is a fundamental challenge in drug discovery, with estimates of the number of "drug-like" molecules reaching as high as 10⁶⁰. mpg.de Computational chemical space exploration aims to navigate this immense territory to identify novel molecules with specific, desirable properties. biosolveit.de This process does not rely on random screening but uses intelligent search algorithms, such as genetic algorithms or active learning, to move through the space toward regions containing high-potential compounds. mpg.depeerj.com
While no specific studies on the chemical space exploration for this compound analogs have been published, the compound represents an ideal starting point or scaffold for such an endeavor. Given its defined structure and known biological activities, this compound can serve as a query molecule for the design of new analogs. The process involves the automated, in silico generation of a virtual library of related compounds by modifying the core isoledene structure with different functional groups. rsc.org
This virtual library of this compound analogs can then be screened computationally for enhanced affinity to known targets (such as the SARS-CoV-2 main protease) or for optimized pharmacokinetic properties. rsc.org This strategy, often termed "SAR by Space," accelerates the early stages of drug discovery by prioritizing the synthesis and testing of only the most promising candidates identified computationally. biosolveit.de
A conceptual workflow for the chemical space exploration and analog design of this compound is outlined below.
| Step | Description | Relevant Computational Tools/Methods | Reference |
|---|---|---|---|
| 1. Scaffold Selection | The core chemical structure of this compound is chosen as the starting point. | Molecular modeling software to define the scaffold. | rsc.org |
| 2. Virtual Library Generation | Automated functionalization of the isoledene scaffold by adding a diverse set of chemical substituents at various positions. | ChemSpaX, RDKit, or similar cheminformatics libraries. | rsc.org |
| 3. Property Prediction & Screening | The generated virtual analogs are evaluated in silico for desired properties, such as binding affinity to a target protein or favorable ADME characteristics. | Molecular docking (e.g., AutoDock), QSAR models, machine learning algorithms. | rsc.orgmpg.de |
| 4. Candidate Prioritization | Analogs with the best predicted profiles are ranked and selected for potential chemical synthesis and subsequent experimental validation. | Active learning protocols, multi-parameter optimization algorithms. | mpg.de |
Ecological and Biotechnological Relevance
Role in Plant Defense and Chemical Ecology
(-)-Isoledene is a component of the chemical arsenal (B13267) that plants deploy to defend themselves against herbivores and pathogens. Chemical ecology studies the interactions of organisms mediated by chemical compounds, and this compound is an active participant in these complex relationships. wikipedia.orgwur.nl
Plants can produce an array of volatile organic compounds (VOCs), including terpenoids like this compound, as part of their defense strategy. These compounds can act as repellents or deterrents to feeding insects. For instance, this compound has been identified as a component in Urtica dioica L. (stinging nettle) and has demonstrated anti-repellent biological activity. chemicalbook.com In some cases, the levels of sesquiterpenes, including isoledene (B1206527), can be altered in response to plant defense elicitors. For example, treatment of plants with κ-Oligocarrageenans (κ-OC), which are known to induce plant defense mechanisms, led to a down-regulation of isoledene expression. frontiersin.org This suggests a complex regulatory network governing its production in response to perceived threats.
Table 1: Examples of this compound in Plant Defense Contexts
| Organism/System | Finding | Reference |
| Urtica dioica L. | Identified as a key component with anti-repellent activity. | chemicalbook.com |
| Plants treated with κ-OC | Expression of isoledene was down-regulated, suggesting a role in induced defense responses. | frontiersin.org |
| Endophytic Fungi | Produce this compound, contributing to the chemical defense of the host plant. | nih.govresearchgate.net |
Contribution to Floral Fragrance Profiles and Pollinator Interactions
Floral scents are a critical communication tool for plants, attracting pollinators to ensure reproductive success. This compound is a constituent of the floral fragrance of numerous plant species, contributing to the unique bouquet that draws specific pollinators. oup.comoup.com
The composition and concentration of volatile compounds in a flower's scent can vary significantly between species and even at different stages of flower development. mdpi.comresearchgate.net For example, in Luculia yunnanensis, isoledene is one of the main aroma-active compounds, particularly abundant during the bud stage. mdpi.com Similarly, it is found in the floral scent of Anacardium humile, where sesquiterpenes, including isoledene, dominate the fragrance profile. oup.comoup.com In Chimonanthus praecox var. patens, isoledene is detected as a characteristic floral fragrance compound. mdpi.com
The presence of this compound in a floral scent can influence the behavior of pollinators. While some compounds in a floral bouquet are broadly attractive, others may play a more nuanced role in attracting specific pollinators or deterring non-beneficial visitors. e-jecoenv.orgzobodat.atbiorxiv.org The specific blend of volatiles, including isoledene, helps create a chemical signature that guides pollinators to their target flowers. nih.gov
Table 2: Presence of this compound in Floral Fragrances
| Plant Species | Role of this compound | Reference |
| Luculia yunnanensis | A main aroma-active compound, especially in the bud stage. | mdpi.com |
| Anacardium humile | A component of the sesquiterpene-dominated floral fragrance. | oup.comoup.com |
| Chimonanthus praecox var. patens | A characteristic compound in the floral scent. | mdpi.com |
| Jasminum sambac (Jasmine) | Significantly increased from the bud to the full-bloom stage. | nih.gov |
| Ficus hispida | Present in the volatile bouquet emitted by figs. | researchgate.net |
Potential in Biopesticide Development and Sustainable Pest Management Strategies
The defensive properties of this compound and the essential oils containing it have led to investigations into their potential use as biopesticides. Biopesticides are pest management agents derived from natural sources and are often considered more environmentally friendly than synthetic pesticides. enviresearch.comresearchgate.net They are a key component of integrated pest management (IPM) strategies, which aim for sustainable and effective pest control. ijoear.comgrowingcountry.com
Essential oils from various plants containing this compound have shown insecticidal and repellent activities. For example, the essential oil of Lantana camara, which contains isoledene, has demonstrated potential as a biopesticide for controlling stored-grain insect pests. bohrium.com The presence of isoledene and other sesquiterpenes in certain plant emissions suggests their potential application in sustainable pest management by acting as natural repellents. luke.fiuef.fi
Research into the essential oils of various Hypericum species has also highlighted their potential as biopesticides, with isoledene being one of the many compounds identified. mdpi.com The development of biopesticides from such natural sources offers a promising avenue for reducing reliance on synthetic chemicals in agriculture.
Table 3: Research on this compound in Biopesticide Contexts
| Source Organism | Finding | Potential Application | Reference |
| Lantana camara | Essential oil containing isoledene shows insecticidal activity. | Biopesticide for stored-grain pests. | bohrium.com |
| Various Plants | Emission of isoledene and other sesquiterpenes. | Sustainable pest management. | luke.fiuef.fi |
| Hypericum species | Isoledene identified in essential oils with biopesticidal potential. | Development of new biopesticides for aphid control. | mdpi.com |
Biosynthetic Engineering for Enhanced Production and Diversification
The growing interest in this compound for various applications has spurred research into its biosynthesis and the potential for enhancing its production through metabolic engineering. The biosynthesis of terpenes in organisms like plants and fungi involves a series of enzymes, with terpene synthases (TPSs) playing a crucial role in creating the vast diversity of terpene structures. nih.gov
Scientists have identified and characterized specific isoledene synthases (ILS), the enzymes responsible for producing this compound from the precursor farnesyl pyrophosphate (FPP). nih.govresearchgate.net By understanding the genetic and biochemical pathways, it is possible to engineer microorganisms, such as Escherichia coli or yeast, to produce this compound and other valuable terpenes. osti.govgoogle.com This involves introducing the genes for the necessary enzymes into a microbial host and optimizing the metabolic pathways to maximize yield. osti.govasm.org
Metabolic engineering strategies can include overexpressing key enzymes, redirecting metabolic flux towards terpene precursors, and optimizing culture conditions. osti.govresearchgate.net For example, studies have demonstrated the feasibility of converting algal biomass into terpenes by using engineered microbial consortia. osti.gov The discovery and characterization of novel terpene synthases from endophytic fungi provide a rich genetic resource for these engineering efforts. nih.govresearchgate.netasm.org This approach not only allows for the sustainable production of this compound but also opens up possibilities for creating novel terpene structures with new functionalities. researchgate.net
Table 4: Key Enzymes and Strategies in this compound Biosynthetic Engineering
| Enzyme/Strategy | Description | Reference |
| Isoledene Synthase (ILS) | The specific enzyme that catalyzes the formation of this compound from FPP. | nih.govresearchgate.net |
| Mevalonate (B85504) Pathway Engineering | Modifying the mevalonate pathway in host organisms to increase the supply of terpene precursors. | osti.gov |
| Heterologous Expression | Introducing and expressing terpene synthase genes in microbial hosts like E. coli. | google.comosti.gov |
| Synthetic Microbial Consortia | Using a combination of engineered microbes to convert biomass into terpenes. | osti.gov |
Future Research Directions and Emerging Trends
Advanced Spectroscopic and Structural Characterization Techniques
A complete understanding of (-)-Isoledene's function begins with a precise characterization of its three-dimensional structure and electronic properties. While initial structural elucidation has been achieved, future research will leverage more sophisticated techniques to gain deeper insights.
Combining nuclear magnetic resonance (NMR) spectroscopy with quantum mechanical molecular modeling represents a powerful frontier for resolving complex structural details of sesquiterpenes like this compound. researchgate.net This synergistic approach allows for the theoretical calculation of NMR parameters (chemical shifts, coupling constants) which can be compared against experimental data to refine the structural model with high accuracy. researchgate.net Techniques such as ab initio and density functional theory (DFT) calculations are instrumental in this regard. researchgate.net
Furthermore, advanced chiroptical methods like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are essential for unambiguously determining the absolute configuration of this compound and its potential stereoisomers, a critical factor for its biological activity. researchgate.net For crystalline derivatives, modern single-crystal X-ray diffraction analysis, incorporating calculations of Flack and Hooft parameters, provides the definitive solid-state conformation. researchgate.net In-situ characterization methods, such as temperature-controlled spectroscopy, could also reveal dynamic changes in the molecule's structure under various conditions. numberanalytics.com
Table 1: Advanced Spectroscopic Techniques for this compound Characterization
| Technique | Application for this compound Research | Key Insights |
|---|---|---|
| NMR coupled with Quantum Mechanics | Refinement of 3D structure in solution. | Precise bond angles, lengths, and conformational dynamics. researchgate.net |
| Circular Dichroism (ECD/VCD) | Determination of absolute stereochemistry. | Unambiguous assignment of enantiomeric form. researchgate.net |
| Advanced X-ray Diffraction | Definitive solid-state structure of derivatives. | Accurate molecular geometry and intermolecular interactions. researchgate.net |
| In-situ Spectroscopy | Real-time analysis of structural changes. | Understanding structural response to environmental stimuli. numberanalytics.com |
Deeper Elucidation of Biosynthetic Pathways and Regulatory Mechanisms
The natural production of this compound in plants like Cinnamomum verum and fungi occurs in minute quantities, hinting at a complex and tightly regulated biosynthetic pathway. tandfonline.com A significant future research direction is the complete elucidation of this pathway, from its primary precursor, farnesyl pyrophosphate (FPP), to the final cyclized product. nih.gov
This will involve identifying and characterizing the specific terpene synthase, likely an isoledene (B1206527) synthase, responsible for the intricate cyclization cascade. nih.govufrgs.br Research will employ a combination of isotope labeling studies to trace the metabolic flow and protein structure analysis to understand the enzyme's catalytic mechanism. nih.gov Unraveling the biosynthesis is crucial, as it has been for other complex natural products like reserpine (B192253) and communesins, to understand how nature achieves such structural complexity. nih.govbiorxiv.org
Beyond identifying the core enzymes, future studies will need to uncover the regulatory networks that control the expression of these biosynthetic genes. peerj.com This includes investigating transcription factors, hormonal signaling, and epigenetic modifications that govern the production of this compound in response to developmental or environmental cues. frontiersin.org
Exploration of Novel Bioactivities and Multi-Target Mechanisms
Initial research has linked this compound to apoptosis induction in human colon cancer cells (HCT 116), mediated by reactive oxygen species (ROS) and the modulation of apoptotic proteins like BIM, BID, and BCL-2. researchgate.netjcu.cz However, the full spectrum of its bioactivity is likely much broader, a common feature among sesquiterpenes which exhibit anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netresearchgate.netmdpi.com
Future investigations should screen this compound against a wide array of biological targets. This includes various cancer cell lines, pathogenic bacteria and fungi, and viral pathogens. tandfonline.comfrontiersin.org Given that many sesquiterpenes act on multiple cellular targets, a key trend will be to explore these multi-target mechanisms. jcu.czresearchgate.net For instance, studies on related compounds suggest potential modulation of key signaling pathways like nuclear factor kappa B (NF-κB), which is central to inflammation and cancer. researchgate.netsci-hub.se Investigating its potential to overcome drug resistance in cancer cells, a property seen in other sesquiterpene lactones, is another promising avenue. nih.gov
Development of Sustainable Production Methods
Relying on extraction from natural sources is not a viable strategy for producing sufficient quantities of this compound for extensive research or potential therapeutic use. Therefore, a major focus of future research will be the development of sustainable and scalable production methods.
Metabolic engineering offers a powerful solution. frontiersin.org This involves transferring the identified biosynthetic genes for this compound into a microbial host, such as Escherichia coli or yeast (Saccharomyces cerevisiae), and optimizing the host's metabolism to enhance the production of the precursor FPP. nih.gov This approach has been successfully explored for other isoprenoids and alkaloids. frontiersin.orgresearchgate.net Strategies will include enhancing native pathways, introducing heterologous enzymes, and reducing metabolic burden on the host organism. nih.gov
Alternatively, plant biotechnology, including cell and tissue culture or hairy root cultures of high-yielding plant species, could be optimized for scaled-up production. researchgate.net These bio-production methods represent a more environmentally friendly and economically feasible alternative to chemical synthesis or reliance on often scarce natural resources. sustainabilityguide.eueuropa.eu
Table 2: Comparison of Production Strategies for this compound
| Production Method | Advantages | Challenges |
|---|---|---|
| Natural Extraction | Provides the natural stereoisomer. | Low yield, resource-intensive, not scalable. tandfonline.comresearchgate.net |
| Chemical Synthesis | High purity, potential for analog creation. | Complex multi-step process, potentially high cost. wur.nl |
| Microbial Fermentation | Scalable, sustainable, rapid production cycles. nih.gov | Requires complete pathway elucidation and extensive metabolic engineering. frontiersin.org |
| Plant Cell/Tissue Culture | Sustainable, controlled environment. researchgate.net | Slower growth cycles compared to microbes, optimization required. |
Integration of Omics Data (Genomics, Transcriptomics, Proteomics) with Metabolomics for Comprehensive Understanding
To build a holistic picture of this compound's role in biology, future research must integrate multiple layers of "omics" data. frontiersin.orgnih.gov This systems-biology approach connects the genetic blueprint to the final chemical phenotype.
By combining genomics (to identify the biosynthetic genes), transcriptomics (to measure gene expression levels under different conditions), proteomics (to quantify the enzyme levels), and metabolomics (to measure the concentration of this compound and related metabolites), researchers can build comprehensive models of its production and function. nih.govresearchgate.net For example, correlating gene expression profiles with metabolite profiles in different plant tissues or under stress conditions can help validate gene function and understand regulatory networks. peerj.comnih.gov This integrative approach is critical for understanding complex biological phenomena and has proven invaluable in fields like cancer research and toxicology. nih.govresearchgate.net
Advanced Computational Modeling for Mechanism Prediction and Analog Design
Computational modeling is an indispensable tool for accelerating research and reducing reliance on costly and time-consuming laboratory experiments. mdpi.com In the context of this compound, advanced computational approaches will play a pivotal role in several areas.
Molecular dynamics simulations can be used to model the interaction of this compound with its biological targets, such as proteins in the apoptotic pathway. mdpi.com These simulations provide insights into binding affinities and the specific molecular interactions that drive its biological effect, helping to explain its mechanism of action at an atomic level. jcu.cz
Furthermore, computational modeling can be used for the rational design of novel analogs of this compound. nih.gov By making virtual modifications to the core structure—for example, by adding or altering functional groups—scientists can predict how these changes might affect bioactivity. researchgate.net This in silico screening can prioritize the most promising candidates for chemical synthesis and biological testing, streamlining the discovery of new therapeutic agents with improved potency or novel functions. chemmethod.com Such hybrid or integrative modeling, combining computational methods with experimental data, is a powerful strategy for elucidating structure-function relationships. nih.gov
Q & A
Q. How can researchers determine the enantiomeric purity of (-)-Isoledene?
- Methodological Answer : Enantiomeric purity is typically assessed using chiral High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase or Circular Dichroism (CD) spectroscopy. For HPLC, optimize mobile phase composition (e.g., hexane/isopropanol ratios) and flow rate to achieve baseline separation of enantiomers . Quantify purity via integration of peak areas, ensuring calibration with a racemic mixture. For CD spectroscopy, compare the sample’s ellipticity to a pure enantiomer reference. Validate results using nuclear Overhauser effect (NOE) NMR experiments to confirm stereochemical assignments .
Q. What are the optimal synthetic conditions for this compound to maximize yield and enantioselectivity?
- Methodological Answer : Key parameters include catalyst selection (e.g., chiral Lewis acids), solvent polarity, and temperature control. For asymmetric synthesis, use enantiopure catalysts like BINOL-derived phosphoric acids in non-polar solvents (e.g., toluene) to enhance stereoselectivity. Monitor reaction progress via thin-layer chromatography (TLC) and optimize quenching conditions to prevent racemization. Document all variables (e.g., reaction time, stoichiometry) to ensure reproducibility .
Advanced Research Questions
Q. How can discrepancies in reported NMR chemical shifts for this compound across studies be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects, concentration differences, or isotopic impurities. Replicate experiments using standardized conditions (e.g., deuterated chloroform at 25°C) and compare with literature data. Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. For unresolved conflicts, use isotopic labeling (e.g., ¹³C) or computational NMR prediction tools (e.g DFT calculations) to validate assignments .
Q. What experimental strategies are recommended for identifying this compound’s biological targets in drug discovery?
- Methodological Answer : Combine in silico and in vitro approaches. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with candidate proteins. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. For cellular targets, employ affinity-based proteomics (e.g., pull-down assays with tagged this compound) followed by LC-MS/MS identification. Include negative controls (e.g., enantiomer or structurally unrelated compounds) to confirm specificity .
Q. How should researchers address contradictory bioactivity results for this compound in different cell lines?
- Methodological Answer : Contradictions may stem from cell line-specific expression of target proteins or metabolic differences. Design a panel study using isogenic cell lines to isolate genetic variables. Quantify intracellular concentrations of this compound via LC-MS to rule out pharmacokinetic variability. Pair with transcriptomic profiling (RNA-seq) to identify differentially expressed genes correlating with bioactivity. Use pathway enrichment analysis (e.g., KEGG) to contextualize mechanisms .
Q. What analytical frameworks are suitable for resolving structural ambiguities in this compound derivatives?
- Methodological Answer : Apply tandem mass spectrometry (MS/MS) to elucidate fragmentation patterns, complemented by X-ray crystallography for absolute configuration determination. For unstable intermediates, use cryogenic NMR or in-situ IR spectroscopy. Leverage computational tools (e.g., Gaussian for conformational analysis) to model energetically favorable structures. Cross-validate results with independent synthetic routes to exclude artifacts .
Key Methodological Considerations
- Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, instrument calibration) to enable replication .
- Data Interpretation : Use statistical tools (e.g., ANOVA for bioactivity assays) to distinguish signal from noise, and report confidence intervals .
- Ethical Compliance : Ensure all biological studies adhere to institutional review protocols, especially for in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
